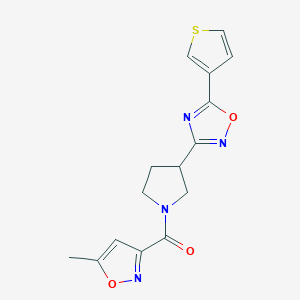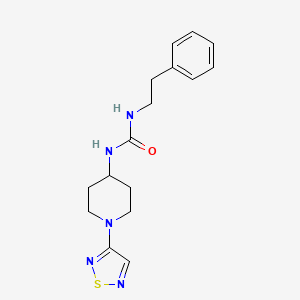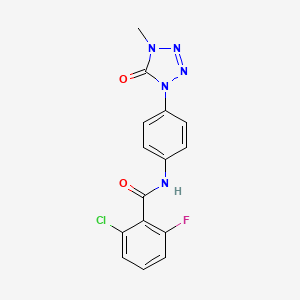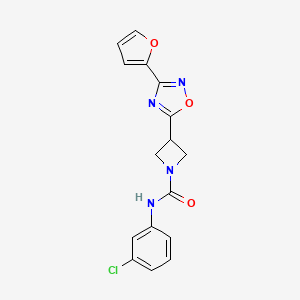![molecular formula C16H14N6O2 B2456750 11,13-Dimethyl-5-(pyridin-3-ylmethyl)-4,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-10,12-dione CAS No. 2193064-94-5](/img/no-structure.png)
11,13-Dimethyl-5-(pyridin-3-ylmethyl)-4,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-10,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
11,13-Dimethyl-5-(pyridin-3-ylmethyl)-4,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-10,12-dione is a useful research compound. Its molecular formula is C16H14N6O2 and its molecular weight is 322.328. The purity is usually 95%.
BenchChem offers high-quality 11,13-Dimethyl-5-(pyridin-3-ylmethyl)-4,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-10,12-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11,13-Dimethyl-5-(pyridin-3-ylmethyl)-4,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-10,12-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cascade Synthesis of Tricyclic Compounds
- Application : The compound is involved in a transition metal-free, one-pot cascade synthesis of 7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones from biomass-derived levulinic acid under mild conditions . This synthetic pathway provides access to tricyclic structures with potential biological activity.
Structural Studies
- Application : Researchers have investigated the crystal structure of a related compound, 11-hydroxy-5-(5-hydroxy-4-methylpent-3-enyl)-4,5,13-trimethyl-3,8-dioxatricyclo[7.4.0.02,6]trideca-l(13),2(6),9(10),11-tetraen-7-one (C20H24O5) , which sheds light on its molecular arrangement and potential reactivity . Such studies contribute to our understanding of its properties.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 11,13-Dimethyl-5-(pyridin-3-ylmethyl)-4,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-10,12-dione involves the condensation of pyridine-3-carboxaldehyde with 1,2-diaminobenzene followed by cyclization with dimethyl acetylenedicarboxylate. The resulting product is then subjected to a series of reactions to form the final compound.", "Starting Materials": [ "Pyridine-3-carboxaldehyde", "1,2-diaminobenzene", "Dimethyl acetylenedicarboxylate", "Sodium hydride", "Acetic anhydride", "Sulfuric acid", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Condensation of pyridine-3-carboxaldehyde with 1,2-diaminobenzene in the presence of sodium hydride to form 3-(pyridin-3-ylmethyl)benzene-1,2-diamine.", "Step 2: Cyclization of 3-(pyridin-3-ylmethyl)benzene-1,2-diamine with dimethyl acetylenedicarboxylate in the presence of acetic anhydride and sulfuric acid to form 11,13-dimethyl-5-(pyridin-3-ylmethyl)-4,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-10,12-dione.", "Step 3: Reduction of the nitro group in the presence of hydrogen peroxide and sodium hydroxide to form the corresponding amine.", "Step 4: Methylation of the amine with methyl iodide in the presence of sodium hydride to form the final product.", "Step 5: Purification of the final product by column chromatography using a mixture of methanol and chloroform as the eluent." ] } | |
CAS RN |
2193064-94-5 |
Molecular Formula |
C16H14N6O2 |
Molecular Weight |
322.328 |
IUPAC Name |
11,13-dimethyl-5-(pyridin-3-ylmethyl)-4,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-10,12-dione |
InChI |
InChI=1S/C16H14N6O2/c1-20-13-11-8-19-22(9-10-4-3-5-17-6-10)14(11)18-7-12(13)15(23)21(2)16(20)24/h3-8H,9H2,1-2H3 |
InChI Key |
ZAUHZTOESGMBSO-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C=NN(C3=NC=C2C(=O)N(C1=O)C)CC4=CN=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(phenylsulfonyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B2456669.png)
![2H,3H,4H-pyrido[4,3-b][1,4]thiazine](/img/structure/B2456670.png)


![N-benzyl-N-ethyl-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2456679.png)
![N-[4-[[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2456680.png)
![2,4-Dimethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2456681.png)

![2-[3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2456683.png)

![1-(2-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2456685.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]furan-2-carboxamide](/img/structure/B2456687.png)
![2-[(E)-2-(pyridin-2-yl)ethenyl]-1,3-benzoxazole](/img/structure/B2456689.png)